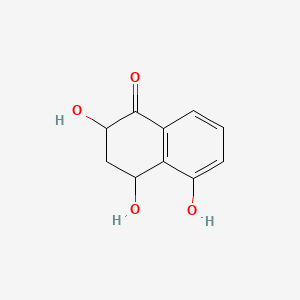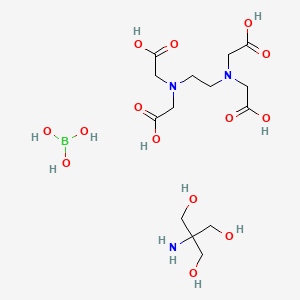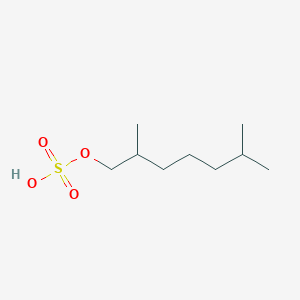
1,4-Diguanidiniumylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-diguanidiniumylbutane is dication of 1,4-diguanidinobutane arising from deprotonation of both guanidino groups; major species at pH 7.3. It is a conjugate acid of a 1,4-diguanidinobutane.
Scientific Research Applications
Electrochemical Behavior and Product Formation
The electrochemical behavior of 1,4-dihalobutanes, including compounds related to 1,4-Diguanidiniumylbutane, was studied using cyclic voltammetry and controlled-potential electrolysis. This research revealed a variety of products like cyclobutane, n-butane, and others, depending on the specific compound and potential used (Pritts & Peters, 1995).
DNA-Protein Cross-Linking
1,2,3,4-diepoxybutane (DEB), a related compound, was shown to form DNA-protein cross-links (DPCs), which are significant in understanding its biological activity. This study provides insights into the proteins that form covalent DPCs in human cells (Michaelson-Richie et al., 2010).
Asymmetric Reduction in Synthesis
The asymmetric reduction of 1,4-diphenylbutane-1,4-dione, a structurally similar compound, was achieved using various reducing agents and chiral reagents. This research contributes to synthetic chemistry, especially in creating chiral molecules (Periasamy, Seenivasaperumal, & Rao, 2003).
Microbubble Size Isolation
Studies on microbubbles used in ultrasound imaging and drug delivery explored the isolation of specific size fractions, such as 1-4 µm diameter microbubbles. This research is relevant to optimizing the performance of microbubbles in various biomedical applications (Feshitan, Chen, Kwan, & Borden, 2009).
Complexation with Pillar[5]arenes
Research on the complexation of 1,4-dihalobutanes with pillar[5]arenes showed that dispersive interactions dominate the stability of these complexes. This study is important for understanding molecular interactions in supramolecular chemistry (Shu et al., 2012).
Chemical Modification in Polymer Science
The chemical modification of 1,4-polydienes by di(alkyl or aryl)phosphates was investigated, leading to various phosphate adducts. This research contributes to the field of polymer science, particularly in modifying polydiene materials (Derouet, Morvan, & Brosse, 2001).
Agmatine Metabolism in Fungi
The biosynthesis and degradation of agmatine in the fungus Panus tigrinus were studied, revealing multiple pathways of arginine catabolism. This research is significant in understanding nitrogen metabolism in fungi (Boldt, Miersch, & Reinbothe, 1971).
properties
Molecular Formula |
C6H18N6+2 |
|---|---|
Molecular Weight |
174.25 g/mol |
IUPAC Name |
diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |
InChI Key |
HGMDNMBBCKDWTQ-UHFFFAOYSA-P |
Canonical SMILES |
C(CC[NH+]=C(N)N)C[NH+]=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)







![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)
![2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)


![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)